Butyl (2E)-2-hexenoate

Description

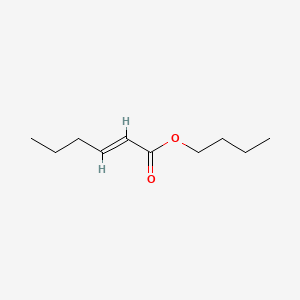

Structure

3D Structure

Properties

IUPAC Name |

butyl (E)-hex-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVSKLFHWQRZKR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C/CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biogenesis of Butyl 2e 2 Hexenoate

Distribution in Plant Species and Fruit Volatile Profiles

Volatile esters are key components of the aroma profiles of numerous fruits, contributing to their desirable sensory characteristics. The distribution and concentration of these compounds are highly dependent on the species, cultivar, stage of ripeness, and environmental conditions. nih.gov

The volatile organic compound (VOC) profiles of apples (Malus domestica) and peaches (Prunus persica) have been extensively studied to understand the basis of their characteristic aromas. These analyses have revealed that esters are among the most abundant classes of VOCs. nih.govnih.gov In apples, particularly cultivars like 'Royal Gala', 'Golden Delicious', and 'Red Delicious', the aroma is largely defined by a complex mixture of esters, with butyl acetate (B1210297) and hexyl acetate often being the most prevalent. tandfonline.comresearchgate.netwikipedia.org Similarly, the aroma of various peach cultivars is significantly influenced by esters, alongside other compounds like lactones, alcohols, and aldehydes. nih.govmdpi.com

Below is a table representing common, major esters frequently identified in select apple and peach cultivars.

| Fruit | Cultivar | Major Esters Commonly Identified |

| Apple | Royal Gala | Butyl acetate, Hexyl acetate, 2-Methylbutyl acetate tandfonline.comresearchgate.net |

| Apple | Golden Delicious | Butyl acetate, 2-Methylbutyl acetate, Hexyl acetate researchgate.netjst.go.jp |

| Apple | Red Delicious | Butyl acetate, 2-Methylbutyl acetate researchgate.net |

| Peach | Various | Hexyl acetate, (Z)-3-Hexenyl acetate, Butyl acetate nih.govmdpi.com |

This table represents a summary of commonly cited major esters and is not exhaustive. The presence and concentration of volatiles can vary significantly.

Esters derived from C6 alcohols and acids, which originate from fatty acid metabolism, are widespread in the plant kingdom and are primary contributors to the "green" and "fruity" notes of many plant metabolomes. nih.gov While Butyl (2E)-2-hexenoate is a less commonly reported ester, its constituent parts—butanol and (2E)-2-hexenoic acid—are known to occur in various natural sources. For instance, (E)-2-hexenal, a direct precursor to the acyl moiety of the ester, is a well-known "green leaf volatile" produced by nearly all green plants upon tissue damage. nih.gov Esters such as hexyl acetate and (Z)-3-hexenyl acetate are key odorants in the flavor of peaches. nih.gov The presence of related hexenoate esters in various fruits suggests that the necessary precursors and enzymatic machinery for the formation of this compound exist within the plant kingdom, even if the compound itself is typically found in trace amounts.

Biosynthesis Pathways and Precursor Utilization

The formation of volatile esters in plants is a complex process involving multiple enzymatic steps and precursor molecules derived from primary metabolic pathways.

The final step in the biosynthesis of this compound is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification reaction by transferring an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate.

The specific reaction for this compound is: Butanol + (2E)-Hexenoyl-CoA → this compound + Coenzyme A

AAT enzymes are known to have broad substrate specificity, meaning they can utilize a variety of alcohols and acyl-CoAs. nih.gov This promiscuity is a key reason for the vast diversity of esters found in fruits. The formation of this compound is therefore dependent on the cellular availability of its two precursors: butanol and (2E)-hexenoyl-CoA, and the presence of an AAT enzyme capable of utilizing both substrates.

The acyl (acid-derived) portion of this compound, (2E)-hexenoyl-CoA, originates from the metabolism of long-chain fatty acids. Specifically, polyunsaturated fatty acids like linoleic acid and linolenic acid are the primary precursors. This process, often called the lipoxygenase (LOX) pathway, is initiated when plant tissues are damaged or during processes like fruit ripening.

The key steps of the LOX pathway leading to the C6 acyl precursor are:

Release of Fatty Acids : Lipases release linoleic or linolenic acid from cell membranes.

Oxygenation : The enzyme lipoxygenase (LOX) adds molecular oxygen to the fatty acid, creating a hydroperoxide.

Cleavage : The enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxide into two smaller molecules. For linoleic and linolenic acids, this cleavage results in the formation of C6 aldehydes, such as hexanal (B45976) and (Z)-3-hexenal.

Modification : These initial C6 aldehydes can be isomerized (e.g., to (E)-2-hexenal), reduced to alcohols by alcohol dehydrogenase (ADH), or oxidized to carboxylic acids, which are then activated to their acyl-CoA form (e.g., (2E)-hexenoyl-CoA) for use in ester synthesis. nih.gov

The alcohol precursor, butanol, can also be derived from fatty acid metabolism through the β-oxidation pathway, which sequentially shortens fatty acid chains.

Microbial Production and Fermentation Processes

Microorganisms, particularly yeasts and bacteria, are capable of producing a wide array of volatile esters during fermentation. This capability is of significant interest for the industrial production of natural flavor and fragrance compounds. The microbial synthesis of esters generally relies on the same biochemical principles as in plants: the condensation of an alcohol with an activated carboxylic acid (acyl-CoA), often catalyzed by AATs or other esterases.

Engineered microorganisms can be used to produce specific esters, including unsaturated ones like this compound. The general strategy involves:

Host Selection : Choosing a microorganism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria), that is well-characterized and suitable for genetic engineering.

Precursor Supply : Engineering the host's metabolic pathways to enhance the production of the necessary precursors, butanol and (2E)-hexenoyl-CoA. This can involve upregulating native pathways or introducing heterologous genes.

Enzyme Expression : Introducing or overexpressing a suitable AAT or esterase gene that efficiently catalyzes the condensation of the two specific precursors.

While the microbial production of common esters like butyl butyrate (B1204436) has been demonstrated, the targeted synthesis of this compound would require specific pathway engineering to ensure the formation and accumulation of the unsaturated acyl-CoA precursor.

Synthetic Methodologies for Butyl 2e 2 Hexenoate and Its Analogues

Chemical Synthesis Routes

Traditional organic synthesis provides robust and scalable methods for the production of Butyl (2E)-2-hexenoate. These routes often focus on efficiency, yield, and stereochemical control.

Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental method for synthesizing esters. For this compound, this involves the reaction of (2E)-2-hexenoic acid with butanol. The optimization of this reaction is crucial for industrial applications and is influenced by several factors, including the choice of catalyst, reaction temperature, and the molar ratio of reactants.

The reaction is typically catalyzed by strong acids. Studies on similar esterification processes, such as the synthesis of butyl oleate (B1233923) from oleic acid and butanol, have evaluated various catalysts. researchgate.net Optimal conditions often involve using catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (APTS). researchgate.net The efficiency of the reaction is significantly impacted by parameters such as temperature and the alcohol-to-acid molar ratio. For instance, increasing these parameters can greatly improve the reaction conversion. researchgate.net Research has shown that for the production of butyl oleate, a molar ratio of 1:6 (oleic acid to butanol) at a temperature of 80°C with H₂SO₄ as the catalyst can achieve high yields. researchgate.net

| Catalyst (1 wt%) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| H₂SO₄ | 6 | 92.3 ± 0.2 |

| AlCl₃ | 6 | 75.1 ± 0.5 |

| Fe₂(SO₄)₃ | 6 | 68.4 ± 0.8 |

| APTS | 6 | 85.6 ± 0.3 |

Achieving the correct stereochemistry—specifically the (E)-geometry of the carbon-carbon double bond—is critical for the desired properties of this compound. Several stereoselective methods have been developed for synthesizing (E)-α,β-unsaturated esters. nih.govrsc.org

One of the most prominent and reliable methods is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgcore.ac.uk This reaction involves the use of phosphonate-stabilized carbanions, which react with aldehydes to produce alkenes. wikipedia.orgalfa-chemistry.com The HWE reaction is highly favored for its tendency to produce the (E)-alkene isomer with high selectivity. wikipedia.orgalfa-chemistry.com Compared to the Wittig reaction, the HWE reaction offers significant advantages: the phosphonate (B1237965) carbanions are more nucleophilic, and the dialkylphosphate salt byproduct is water-soluble, allowing for easy removal by aqueous extraction. wikipedia.orgalfa-chemistry.com The mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde. The subsequent elimination from the oxaphosphetane intermediate preferentially forms the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

Other organocatalytic methods include the carbene-mediated redox esterification of alkynyl aldehydes, which provides an atom-economical route to (E)-configured α,β-unsaturated esters under mild conditions. acs.orgnih.gov

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanions, Aldehydes/Ketones | High (E)-selectivity; Water-soluble byproduct. | wikipedia.orgalfa-chemistry.com |

| Carbene-Catalyzed Redox Esterification | Alkynyl aldehydes, Alcohols | Mild conditions; Atom economical; Excellent E/Z stereoselectivity. | acs.orgnih.gov |

| Reaction of α-silylated ester magnesium enolates | α-silylated ester enolates, Aldehydes | Produces pure E-unsaturated esters after acid work-up. | rsc.org |

Beyond direct synthesis, advanced strategies allow for the construction of more complex analogues of this compound. Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For instance, a Negishi cross-coupling reaction can be employed to convert β-phosphoroxylated (E)-α,β-unsaturated esters into β,β-disubstituted (E)-α,β-unsaturated esters with complete stereoretention. nih.gov This allows for the introduction of various substituents at the β-position of the ester.

The Horner-Wadsworth-Emmons reaction itself is a cornerstone of many advanced synthetic strategies, particularly in the total synthesis of natural products. core.ac.uk It can be used in intramolecular cyclizations to form macrocycles or to couple complex molecular fragments with high stereocontrol, demonstrating its versatility beyond simple ester formation. core.ac.uk

Biocatalytic and Chemoenzymatic Production of this compound

In line with the principles of green chemistry, biocatalytic methods offer sustainable alternatives to traditional chemical synthesis. nih.gov These methods utilize enzymes or whole microbial systems to catalyze reactions under mild and environmentally friendly conditions.

Lipases are enzymes that catalyze the hydrolysis of fats and oils, but in non-aqueous environments, they can effectively catalyze esterification and transesterification reactions. nih.gov The use of lipases for synthesizing flavor esters is a well-established and attractive approach due to the enzymes' high selectivity (regio- and enantioselectivity), biodegradability, and operation under mild temperature and pressure conditions. nih.gov

For the synthesis of butyl hexenoate, a lipase (B570770), such as that from Candida antarctica (often immobilized and known as Novozym 435), can be used to catalyze the reaction between (2E)-2-hexenoic acid or its simple ester (e.g., vinyl hexenoate) and butanol. core.ac.ukresearchgate.net Immobilizing the lipase on a solid support enhances its stability, reusability, and simplifies the purification of the final product. nih.govcore.ac.uk This biocatalytic approach avoids the use of harsh acid catalysts and reduces energy consumption, making it a more sustainable manufacturing process.

Metabolic engineering enables the design of microorganisms to function as "cell factories" for the production of specific chemicals. nih.gov While the direct microbial synthesis of this compound is not widely reported, the production of similar esters, such as butyl butyrate (B1204436), by engineered microbes provides a strong proof-of-concept. nih.govresearchgate.netbohrium.com

This "one-pot" production process can be achieved by engineering bacteria like Escherichia coli or Clostridium acetobutylicum. nih.govfao.org The strategy involves introducing heterologous pathways to produce the necessary precursors—in this case, an analogue of 2-hexenoic acid and butanol. An ester-forming enzyme, such as an alcohol acyltransferase (AAT) or a lipase, is then co-expressed within the microbe to catalyze the final esterification step. nih.gov This approach allows for the synthesis of the target ester directly from simple, renewable feedstocks like glucose, representing a promising avenue for the sustainable and de novo biosynthesis of this compound. researchgate.netbohrium.com

Chemical Reactivity and Derivatization Studies of Butyl 2e 2 Hexenoate

Reactivity of the (2E)-Double Bond

The (2E)-double bond in Butyl (2E)-2-hexenoate is an active site for various chemical transformations. As an α,β-unsaturated ester, the electronic properties of the double bond are influenced by the adjacent ester group, making it susceptible to both electrophilic and nucleophilic attacks.

Stereoselective Hydrogenation and Reduction Reactions

Specific studies detailing the stereoselective hydrogenation and reduction of this compound were not found in the surveyed literature. Generally, the reduction of such compounds can yield various products depending on the reagents and conditions used. Catalytic hydrogenation, for instance, could saturate the double bond to produce butyl hexanoate (B1226103). More complex reducing agents might selectively reduce the double bond or the ester group.

Electrophilic Additions: Epoxidation and Halogenation

There is a lack of specific research on the epoxidation and halogenation of this compound. Electrophilic addition reactions are expected to occur at the C=C double bond. Epoxidation, typically carried out with peroxy acids, would yield butyl 2,3-epoxyhexanoate. Halogenation with agents like bromine would result in the corresponding dihalo-adduct.

Cycloaddition and Polymerization Potential

While the α,β-unsaturated system in this compound suggests potential for cycloaddition reactions (e.g., Diels-Alder) and polymerization, no specific studies demonstrating these reactions for this compound were identified.

Ester Functional Group Transformations

The ester functional group of this compound is another key site for chemical derivatization.

Transesterification Processes and Exchange Reactions

No specific data on the transesterification of this compound is available. This process would involve reacting the ester with another alcohol in the presence of an acid or base catalyst to exchange the butyl group for another alkyl group, resulting in a different ester of (2E)-2-hexenoic acid.

Hydrolysis Kinetics and Ester Cleavage Mechanisms

While the hydrolysis of esters is a fundamental organic reaction, specific kinetic data and detailed mechanistic studies for the hydrolysis of this compound are not documented in the available literature. Hydrolysis under acidic or basic conditions would cleave the ester bond, yielding butanol and (2E)-2-hexenoic acid.

Formation of Novel Derivatives and Analogues for Research

The chemical structure of this compound, an α,β-unsaturated ester, presents multiple reactive sites that are amenable to chemical modification for the synthesis of novel derivatives and analogues. Research in this area focuses on leveraging the reactivity of the carbon-carbon double bond and the ester functionality to create new molecules with potentially unique chemical and biological properties for further investigation. The generation of such analogues is crucial for structure-activity relationship (SAR) studies, which are fundamental in various fields of chemical and biological research.

The primary routes for the derivatization of this compound and similar α,β-unsaturated esters involve reactions at the electrophilic β-carbon and the carbonyl group. These modifications allow for the introduction of a wide array of functional groups, leading to the creation of diverse molecular libraries for screening and research purposes.

One of the most common strategies for modifying α,β-unsaturated esters is through conjugate addition reactions, also known as Michael additions. masterorganicchemistry.com In these reactions, a nucleophile attacks the β-carbon of the hexenoate chain, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A variety of nucleophiles can be employed in this context, including enolates, amines, thiols, and organometallic reagents. masterorganicchemistry.com The resulting saturated ester derivatives can then be further modified or studied as is.

Another significant avenue for derivatization is through cycloaddition reactions, where the double bond of this compound can participate as a dienophile in Diels-Alder reactions or in 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of complex cyclic and heterocyclic scaffolds, which are of great interest in medicinal chemistry and materials science.

Furthermore, reactions involving the ester group, such as transesterification or amidation, can be employed to generate a series of analogues with varying ester or amide functionalities. These modifications can significantly impact the physicochemical properties of the parent molecule, such as its solubility, stability, and ability to interact with biological targets.

The following table provides an overview of potential novel derivatives of this compound that can be synthesized for research purposes, based on established chemical transformations for α,β-unsaturated esters.

Interactive Data Table: Potential Research Derivatives of this compound

| Derivative Name | Class of Derivative | Synthetic Approach | Potential Research Application |

| Butyl 3-(nitromethyl)hexanoate | Nitroalkane derivative | Michael Addition | Precursor for the synthesis of γ-amino acids and other biologically active molecules. |

| Butyl 3-(phenylthio)hexanoate | Thioether derivative | Thia-Michael Addition | Intermediate for further functionalization and study of sulfur-containing compounds. |

| Diethyl 2-butyl-4-propyl-1,3-cyclopentanedicarboxylate | Carbocyclic derivative | Michael Addition followed by Dieckmann Condensation | Building block for the synthesis of complex alicyclic systems. |

| Butyl 3-aminohexanoate | Amino ester | Aza-Michael Addition | Precursor for the synthesis of β-amino acids and peptidomimetics. |

| Butyl 3-hydroxyhexanoate | Hydroxy ester | Reduction of the double bond and subsequent α-hydroxylation | Chiral building block in organic synthesis. |

| Butyl 2,3-epoxyhexanoate | Epoxide derivative | Epoxidation | Versatile intermediate for the synthesis of various functionalized hexanoates. |

| 1-Butyl 4-ethyl 2-propyl-cyclohex-5-ene-1,4-dicarboxylate | Cyclohexene derivative | Diels-Alder Reaction | Scaffold for the development of conformationally constrained molecules. |

| N-Benzyl-2-hexenamide | Amide analogue | Amidation | Probe for studying the impact of the ester-to-amide switch on biological activity. |

The synthesis of these and other novel derivatives of this compound provides a platform for the exploration of new chemical space. The resulting compounds can be used as tools in chemical biology to probe biological pathways or as starting materials for the development of new materials with tailored properties. The continued investigation into the reactivity and derivatization of this and similar α,β-unsaturated esters is a valuable endeavor in the broader field of organic synthesis and chemical research.

Advanced Analytical Techniques for Butyl 2e 2 Hexenoate Characterization

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques are powerful tools for elucidating the molecular structure of Butyl (2E)-2-hexenoate by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. By mapping the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and spatial arrangement of atoms.

For this compound, ¹H NMR spectroscopy can identify and distinguish all the different types of protons present in the molecule. The trans-configuration of the double bond is confirmed by the large coupling constant (typically ~15 Hz) between the two vinylic protons. The chemical shifts are influenced by the electronegativity of the nearby oxygen atom and the deshielding effect of the double bond.

¹³C NMR spectroscopy provides complementary information by detecting the different carbon environments. The carbonyl carbon of the ester group, the two sp²-hybridized carbons of the double bond, and the distinct sp³-hybridized carbons of the butyl and hexenoate chains can all be resolved and assigned.

As experimental spectral data is not consistently published, predicted NMR data serves as a reliable reference for the characterization of this compound. The following tables detail the predicted chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound (Prediction based on computational algorithms)

| Atom Position | Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 6.97 | dt | 1H |

| H-3 | 5.81 | dt | 1H |

| H-4 | 2.21 | q | 2H |

| H-5 | 1.48 | sextet | 2H |

| H-6 | 0.93 | t | 3H |

| O-CH ₂- | 4.16 | t | 2H |

| -CH ₂- | 1.66 | p | 2H |

| -CH ₂- | 1.41 | sextet | 2H |

| -CH ₃ | 0.94 | t | 3H |

Predicted ¹³C NMR Chemical Shifts for this compound (Prediction based on computational algorithms)

| Atom Position | Chemical Shift (ppm) |

| C-1 (C=O) | 166.6 |

| C-2 | 121.1 |

| C-3 | 149.8 |

| C-4 | 34.3 |

| C-5 | 21.2 |

| C-6 | 13.7 |

| O -C | 64.3 |

| -C H₂- | 30.8 |

| -C H₂- | 19.2 |

| -C H₃ | 13.7 |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating volatile compounds from a mixture and identifying them based on their unique mass spectra. nist.gov The NIST (National Institute of Standards and Technology) WebBook confirms that mass spectral data is available for this compound. nist.gov

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (170.25 g/mol ). The fragmentation pattern provides structural information. Key fragmentation pathways for α,β-unsaturated esters include:

α-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-carbon bond. wikipedia.org

Loss of the Butoxy Group: Cleavage of the ester linkage can result in the loss of •OCH₂CH₂CH₂CH₃ (butoxy radical) or C₄H₉O•, leading to the formation of an acylium ion.

Cleavage of the Alkyl Chains: Fragmentation can occur along the butyl and hexenyl chains, producing a series of characteristic hydrocarbon fragments.

GC-MS is particularly effective for trace detection due to its high sensitivity and selectivity, enabling the identification of this compound in complex matrices like food aromas or environmental samples. shimadzu.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ias.ac.in IR spectroscopy measures the absorption of infrared radiation by specific bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light. open-raman.org Together, they provide a vibrational fingerprint of the molecule.

Expected Characteristic Vibrational Frequencies for this compound:

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl and hexenyl groups are expected just below 3000 cm⁻¹. The vinylic C-H stretch associated with the double bond is expected at a slightly higher frequency, typically in the 3000-3100 cm⁻¹ region. vscht.cz

C=O Stretching: The carbonyl (ester) group produces a very strong and sharp absorption band. For an α,β-unsaturated ester, this band is typically found in the range of 1715–1730 cm⁻¹. orgchemboulder.comlibretexts.org

C=C Stretching: The carbon-carbon double bond stretch, which is conjugated with the carbonyl group, gives rise to a medium-intensity band around 1640–1680 cm⁻¹. vscht.cz

C-O Stretching: The C-O single bond stretches of the ester group typically appear as two strong bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com

Raman spectroscopy is also effective for observing the C=O and C=C stretching vibrations, which often produce strong signals in the Raman spectrum. researchgate.net

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. springernature.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds without decomposition. For a compound like this compound, which has a significant vapor pressure, GC is an ideal analytical method. americanpharmaceuticalreview.com

In GC analysis, a compound's retention time—the time it takes to pass through the column—is a key identifying characteristic. To standardize results across different instruments and conditions, the retention time is often converted to a retention index (RI). gcms.cz The Kovats retention index system, or its temperature-programmed variant defined by Van den Dool and Kratz, is commonly used. nist.gov It relates the retention time of an analyte to the retention times of n-alkane standards. nist.gov

The NIST database provides a temperature-programmed retention index for this compound, which is valuable for its identification in complex volatile profiles, such as those found in food and fragrance analysis. researchgate.net

Gas Chromatography Retention Index for this compound

| Stationary Phase | Retention Index (I) | Reference |

| Ultra-2 (5% Phenyl-methylpolysiloxane) | 1243 | NIST / Ceva-Antunes, Bizzo, et al., 2003 |

This retention index allows analysts to tentatively identify this compound in a sample by comparing its RI to the database value when run on a similar non-polar stationary phase.

Chiral chromatography is a specialized variant of column chromatography used to separate stereoisomers. wikipedia.org Specifically, it is designed to separate enantiomers, which are chiral molecules that are non-superimposable mirror images of each other. bioregistry.ionews-medical.net

This technique relies on a chiral stationary phase (CSP), which is a stationary phase that has been modified to contain a single enantiomer of a chiral compound. wikipedia.org The principle of separation is based on the differential interaction between the enantiomers in the sample and the chiral selector in the stationary phase. These interactions form transient, diastereomeric complexes that have different stability constants, leading to different retention times for the two enantiomers and thus enabling their separation. wikipedia.orglibretexts.org

However, the application of chiral chromatography is exclusively for chiral compounds that can exist as enantiomers. This compound is an achiral molecule. It does not possess a stereocenter (a carbon atom attached to four different groups) and does not exhibit enantiomerism. Therefore, it exists as a single structure, and the concept of enantiomeric purity is not applicable. Consequently, chiral chromatography is not a relevant technique for the analysis of this compound itself, but it remains an essential tool for the purity assessment of other related chiral esters used in the pharmaceutical, food, and fragrance industries. americanpharmaceuticalreview.comum.es

Advanced hyphenated techniques (e.g., GCxGC-TOF-MS)

The comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) represents a powerful and sophisticated analytical technique for the in-depth characterization of volatile and semi-volatile compounds in complex matrices. While one-dimensional gas chromatography (GC) can suffer from co-elution, particularly in samples containing numerous structurally similar compounds, GCxGC provides significantly enhanced separation power by employing two columns with different stationary phase selectivities. sepsolve.com This enhanced chromatographic resolution, combined with the high-speed acquisition and full spectral information provided by a TOF-MS detector, makes GCxGC-TOF-MS an ideal, albeit advanced, platform for the unambiguous identification and quantification of specific isomers like this compound, even at trace levels. mdpi.com

The characterization of this compound, a volatile ester often found in complex aromatic profiles of fruits and fermented beverages, benefits immensely from the capabilities of GCxGC-TOF-MS. sepsolve.commdpi.com The technique allows for its separation from other isomeric esters and structurally related compounds that might be present in a sample, which is a common challenge in flavor and fragrance analysis. researchgate.netsemanticscholar.org

A hypothetical GCxGC-TOF-MS analysis of a fruit extract containing this compound would involve a dual-column setup. A common configuration would utilize a non-polar column in the first dimension (¹D) and a polar column in the second dimension (²D). sigmaaldrich.com In the first dimension, compounds are separated primarily based on their boiling points. chromtech.com The effluent from the first column is then cryo-focused and periodically injected onto the second, shorter column for a rapid, secondary separation based on polarity. This results in a structured two-dimensional chromatogram where chemically similar compounds are grouped together.

The TOF-MS detector continuously acquires full mass spectra at a high rate, allowing for the deconvolution of even partially co-eluting peaks in the second dimension. The identification of this compound would be based on its unique position in the 2D chromatogram (defined by its retention times on both columns) and its characteristic mass spectrum.

Below is a table with hypothetical, yet realistic, data for the characterization of this compound using GCxGC-TOF-MS. The retention indices are estimated based on the known behavior of similar esters on standard non-polar and polar GC columns. The mass spectral data is based on the fragmentation patterns expected for this class of compounds.

Interactive Data Table: Hypothetical GCxGC-TOF-MS Data for this compound

| Parameter | Value | Description |

| First Dimension Retention Index (¹I) | ~1050 | On a non-polar (e.g., DB-5ms) column, relative to n-alkanes. This value is primarily influenced by the compound's boiling point. |

| Second Dimension Retention Time (²tR) | ~2.5 s | On a polar (e.g., DB-Wax) column. This rapid separation is based on the compound's polarity. |

| Molecular Ion (M⁺) | m/z 156 | The mass-to-charge ratio of the intact molecule. |

| Key Fragment Ions (m/z) | 113, 99, 81, 69, 55, 41 | Characteristic fragments resulting from the electron ionization of this compound. The ion at m/z 99 corresponds to the loss of the butoxy group, while m/z 55 is characteristic of the hexenoyl moiety. |

| Match Factor | >850 | A measure of the similarity between the acquired mass spectrum and a reference spectrum from a database (e.g., NIST). |

Ecological and Biological Roles of Butyl 2e 2 Hexenoate Excluding Clinical Human Data

Role in Plant-Insect Interactions

The communication between plants and insects is often mediated by a complex language of chemical cues known as semiochemicals. These compounds can govern behaviors critical to an insect's survival, such as locating food, mates, and suitable sites for oviposition.

Function as a Kairomone or Semiochemical in Insect Communication (e.g., Codling Moth, Apple Maggot Fly)

Currently, there is a lack of specific scientific literature identifying Butyl (2E)-2-hexenoate as a kairomone or semiochemical for the codling moth (Cydia pomonella) or the apple maggot fly (Rhagoletis pomonella). A kairomone is a type of semiochemical emitted by one species that benefits a receiving species. While various esters are known to be key attractants for these major orchard pests, research has not definitively implicated the butyl ester of (2E)-2-hexenoic acid in their chemical ecology.

Involvement in Insect Attractant/Repellent Mechanisms

The potential for this compound to act as an insect attractant or repellent is not well-documented in published research. However, studies on related compounds suggest that esters of (E)-2-hexenoic acid are biologically active. For instance, research on the African fruit fly species complex (Ceratitis) has shown that related esters, such as methyl (E)-2-hexenoate and ethyl (E)-2-hexenoate, are components of male pheromone emissions. pensoft.net This indicates that the hexenoate structure is recognized by insect olfactory systems, although the specific role of the butyl ester remains to be determined.

Influence on Insect Behavior and Olfactory Responses

Direct studies on the influence of this compound on insect behavior are limited. However, electrophysiological studies have demonstrated that the olfactory systems of certain insects can detect similar compounds. In gas chromatography-electroantennographic detection (GC-EAD) studies, the antennae of the fruit fly Ceratitis anonae showed a response to ethyl (E)-2-hexenoate. pensoft.net The antennae of a related species, Ceratitis rosa, also responded to this compound, among others. pensoft.net These findings confirm that an insect's olfactory receptors can be stimulated by (E)-2-hexenoate esters, suggesting a potential, though currently unconfirmed, influence on behavior.

| Compound | Insect Species | Type of Response | Reference |

|---|---|---|---|

| Ethyl (E)-2-hexenoate | Ceratitis anonae | Antennal Response (EAD) | pensoft.net |

| Methyl (E)-2-hexenoate | Ceratitis anonae | Antennal Response (EAD) | pensoft.net |

| Ethyl (E)-2-hexenoate | Ceratitis rosa | Antennal Response (EAD) | pensoft.net |

| Methyl (E)-2-hexenoate | Ceratitis rosa | Antennal Response (EAD) | pensoft.net |

Contribution to Plant Volatile Organic Compound (VOC) Emissions

Plants release a wide array of volatile organic compounds (VOCs) that contribute to their aroma and play crucial roles in defense and pollination. Esters are a major class of these VOCs, particularly in fruits. While the saturated analogue, butyl hexanoate (B1226103), is a known volatile in fruits like apples, there is no specific research available that confirms this compound as a naturally emitted VOC from plants.

Interactions with Microbial Systems (Non-Pathogenic)

The interactions between this compound and non-pathogenic microbial systems have not been investigated in the available scientific literature. The potential for microorganisms to produce or metabolize this compound remains an open area for future research.

Non Clinical and Industrial Applications of Butyl 2e 2 Hexenoate

Applications in the Flavor and Fragrance Industry

The primary industrial application of Butyl (2E)-2-hexenoate is driven by its characteristic aroma. Esters, as a class, are well-known for their fruity and pleasant smells, making them valuable components in the formulation of both flavors and fragrances.

This compound is recognized for its fruity aroma, a characteristic that makes it a potential ingredient in the flavor industry. While detailed research pinpointing its specific contribution to the aromatic profiles of particular foods and beverages is not extensively documented in publicly available literature, its properties can be inferred from its chemical structure and comparison with similar esters.

Esters are fundamental to the aroma of many fruits and fermented beverages. For instance, the related compound, butyl hexanoate (B1226103) (the saturated analogue), is a known volatile component in apples and peaches. The presence of the double bond in this compound is likely to impart a slightly different, perhaps more complex or greener, fruity note.

The organoleptic properties of a closely related compound, ethyl (E)-2-hexenoate, are described as having tropical, grape, berry, and apple nuances, with a pleasant rum-like, fruity, green, and sweet odor. thegoodscentscompany.com This suggests that this compound may contribute similar fruity and green notes to food and beverage products. The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated "butyl 2-hexenoate" (without specifying the isomer) as a flavoring agent. thegoodscentscompany.com

Table 1: Potential Aroma Contribution of this compound and Related Esters

| Compound | Reported/Potential Aroma Descriptors | Potential Food and Beverage Applications |

|---|---|---|

| This compound | Fruity, green | Fruit-flavored beverages, candies, baked goods |

| Ethyl (E)-2-hexenoate | Tropical, grape, berry, apple, rum-like, sweet, green | Alcoholic beverages, fruit juices, confectionery |

Note: The aroma profile for this compound is largely inferred from its general classification and comparison with structurally similar compounds due to a lack of specific published research.

The use of esters in perfumery is widespread, as they form the basis of many fruity and floral scents. pherobase.comchemscene.com Unsaturated esters, in particular, can provide intense and long-lasting fruity notes with green undertones. nih.gov However, the application of this compound in perfumery is not clearly established. One chemical database explicitly states a recommendation for "not for fragrance use". thegoodscentscompany.comthegoodscentscompany.com This could be due to a variety of factors, including regulatory status, potential for skin sensitization, or instability in certain formulations.

Despite this, the broader class of hexenoate esters is utilized in fragrance compositions. The inclusion of such compounds can impart fresh and pleasant scents to a wide range of products, from fine fragrances to cosmetics and household goods. google.comgoogle.com The decision to use a specific ester like this compound would depend on its specific odor profile, its stability, and its safety assessment for topical application.

Agricultural Applications beyond Pest Management

While some esters have roles in pest management as insect attractants, the specific applications of this compound in other areas of agriculture are not well-documented.

There is no direct evidence in the available scientific literature to suggest a role for this compound in crop signaling or plant health. Plants are known to emit a variety of volatile organic compounds (VOCs), including esters, in response to environmental stresses such as herbivory or pathogen attack. researchgate.netnist.gov These VOCs can act as signaling molecules to warn neighboring plants of impending threats, a phenomenon known as plant-plant communication.

For example, research has shown that the application of methyl jasmonate, a plant signaling molecule, can induce the emission of volatile methyl (E)-2-hexenoate in certain plants. foodb.ca This suggests that hexenoate esters can be part of a plant's chemical defense and signaling arsenal. It is plausible that this compound could be produced by some plant species under specific conditions, but further research is needed to confirm this and to understand its potential role in plant physiology and ecology.

The mechanism of action of these esters in the digestive systems of livestock is an area of ongoing research. It is hypothesized that they may have antimicrobial properties or modulate the gut microbiota. Whether this compound could have any beneficial effects in livestock feed would require dedicated scientific investigation.

Use as an Intermediate in Fine Chemical Synthesis

As an α,β-unsaturated ester, this compound possesses two reactive sites: the ester carbonyl group and the carbon-carbon double bond. This dual reactivity makes it a potentially useful intermediate in the synthesis of more complex molecules.

The carbon-carbon double bond is activated by the adjacent electron-withdrawing ester group, making it susceptible to nucleophilic attack at the β-carbon. This type of reaction is known as a conjugate addition or Michael addition. A wide range of nucleophiles, including enolates, amines, and thiols, can be added to the double bond to form new carbon-carbon or carbon-heteroatom bonds. This reaction is a powerful tool in organic synthesis for building molecular complexity.

Additionally, the double bond and the ester group can undergo reduction reactions. Catalytic hydrogenation can reduce the double bond to yield butyl hexanoate. More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce both the double bond and the ester group to the corresponding diol.

While the potential for this compound to be used as a chemical intermediate is clear from its structure, specific examples of its use in the synthesis of fine chemicals or pharmaceuticals are not readily found in the scientific literature. However, related compounds are used as precursors in materials science. For example, metal 2-ethylhexanoates are used as precursors for the synthesis of metallic oxide nanoparticles. researchgate.net A patent describes the synthesis of 2-(bromomethyl)-2-butyl hexanoic acid, a key intermediate for certain pharmaceuticals, from a related but different starting material.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Michael Addition | Nucleophiles (e.g., malonates, amines) | β-substituted butyl hexanoate derivatives |

| Catalytic Hydrogenation | H₂, Pd/C | Butyl hexanoate |

| Reduction of Ester | LiAlH₄ | (E)-2-Hexen-1-ol and butanol (after hydrolysis) |

Note: These are plausible reactions based on the chemical structure of this compound. Specific reaction conditions and outcomes would need to be determined experimentally.

Potential in Materials Science and Polymer Chemistry Research

While specific research on the applications of this compound in materials science and polymer chemistry is not extensively documented in publicly available literature, its chemical structure as an unsaturated ester suggests potential avenues for investigation. The presence of a carbon-carbon double bond in conjugation with an ester group provides a reactive site for polymerization and functionalization, making it a candidate for the development of novel polymers and materials.

Theoretical Potential as a Monomer:

As an α,β-unsaturated ester, this compound could theoretically serve as a monomer in various polymerization reactions. The reactivity of the double bond allows it to participate in chain-growth polymerization, potentially leading to the formation of polymers with unique properties conferred by the butyl and hexenoate side chains.

Potential Polymerization Pathways:

Free-Radical Polymerization: This is a common method for polymerizing unsaturated monomers. Initiators could be used to generate free radicals that would react with the double bond of this compound, leading to the formation of a polymer chain.

Anionic and Cationic Polymerization: Depending on the reaction conditions and the initiators used, this compound might also be susceptible to anionic or cationic polymerization mechanisms.

Copolymerization: this compound could be copolymerized with other monomers, such as acrylates, styrenes, or other vinyl compounds. This approach would allow for the tailoring of the resulting copolymer's properties, such as its glass transition temperature, solubility, and mechanical strength.

Hypothesized Properties of this compound-based Polymers:

The incorporation of this compound into a polymer backbone could influence the material's properties in several ways:

Plasticization: The butyl group would likely increase the flexibility and lower the glass transition temperature of the resulting polymer, acting as an internal plasticizer.

Hydrophobicity: The alkyl nature of both the butyl and hexenoate chains would contribute to the hydrophobicity of the polymer, making it potentially useful for water-repellent coatings and materials.

Solubility: The presence of the ester group might confer solubility in a range of organic solvents.

Potential Research Directions:

Further research is required to explore the viability of this compound as a monomer and to characterize the properties of its corresponding polymers. Key research areas could include:

Homopolymerization and Copolymerization Studies: Investigating the polymerization kinetics and the physical and chemical properties of homopolymers and copolymers of this compound.

Material Property Characterization: A thorough analysis of the thermal, mechanical, and optical properties of polymers containing this compound.

Biodegradability Studies: Given its ester linkage, polymers derived from this monomer could be evaluated for their potential biodegradability, which is a desirable characteristic for environmentally friendly materials.

Illustrative Data Table on Monomer Properties (for theoretical consideration):

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

Computational and Theoretical Studies of Butyl 2e 2 Hexenoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Butyl (2E)-2-hexenoate. researchgate.netbanglajol.info These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For an α,β-unsaturated ester such as this compound, these calculations can reveal key aspects of its chemical nature. The conjugated system, which includes the C=C double bond and the C=O group of the ester, dictates the molecule's electronic properties. nih.gov Calculations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

Reactivity descriptors, such as electrostatic potential maps, can be generated to visualize electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the carbonyl group would be expected to be electron-rich (nucleophilic), while the carbonyl carbon and the β-carbon of the double bond are likely to be electron-poor (electrophilic) and thus susceptible to nucleophilic attack. nih.gov These computational predictions are crucial for understanding reaction mechanisms, such as susceptibility to Michael addition reactions. nih.gov

Table 1: Illustrative Electronic Properties Calculated for a Representative α,β-Unsaturated Ester (Note: These are example values for a similar compound to illustrate typical outputs of quantum chemical calculations and are not experimental values for this compound.)

| Parameter | Value (Hartree) | Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | -0.258 | -7.02 | Indicates the energy of the outermost electrons; related to ionization potential. |

| LUMO Energy | -0.045 | -1.22 | Indicates the energy of the lowest unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap | 0.213 | 5.80 | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. sciencepublishinggroup.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. hilarispublisher.comhilarispublisher.com

For a flexible molecule like this compound, which has several rotatable single bonds in its butyl and hexenoate chains, MD simulations can be used to explore its conformational landscape. The molecule can adopt various shapes (conformers), and simulations can determine the relative energies of these conformers and the energy barriers for converting between them. This is crucial for understanding how the molecule's shape influences its physical properties and its interaction with other molecules, such as solvent molecules or biological receptors. dntb.gov.ua

MD simulations are also invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or ethanol, one can analyze the formation and dynamics of non-covalent interactions like van der Waals forces and hydrogen bonds (with the ester's oxygen atoms acting as hydrogen bond acceptors). libretexts.orghscprep.com.au These interactions govern the solubility and volatility of the compound, which are key characteristics for its role as a flavor and fragrance molecule. hilarispublisher.com The simulations can quantify properties like the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from a specific atom in the solute.

Table 2: Conceptual Setup for a Molecular Dynamics Simulation of this compound (Note: This table outlines typical parameters for setting up an MD simulation and does not represent results from a specific study.)

| Parameter | Description | Example Value/Setting | Purpose |

|---|---|---|---|

| System Composition | Solute and solvent molecules | 1 this compound molecule in a box of 2000 water molecules | To simulate the behavior of the compound in an aqueous environment. |

| Force Field | Mathematical functions describing the potential energy of the system | OPLS3e, CHARMM | To accurately model the forces between atoms. |

| Ensemble | Thermodynamic conditions | NPT (constant Number of particles, Pressure, Temperature) | To simulate conditions that mimic a standard laboratory environment. |

| Temperature | System temperature | 300 K | To study the molecule's dynamics at room temperature. |

| Pressure | System pressure | 1 atm | To maintain constant pressure. |

| Simulation Time | Duration of the simulation | 100 nanoseconds | To allow sufficient time for the system to equilibrate and for conformational sampling. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. nih.gov To build a QSAR model for derivatives of this compound, one would first need a dataset of these derivatives with their measured activities (e.g., odor threshold, toxicity, or receptor binding affinity).

The process involves several steps. First, the two- or three-dimensional structure of each derivative is represented numerically using molecular descriptors. These descriptors can encode various aspects of the molecule, such as its size (e.g., molecular weight), lipophilicity (e.g., LogP), electronic properties (e.g., dipole moment), and shape (topological indices). researchgate.net

Next, a mathematical model is created using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with the observed activity. researchgate.net The goal is to create an equation that can predict the activity of new, untested derivatives based solely on their calculated descriptors. This approach is widely used in drug discovery and toxicology to prioritize the synthesis of new compounds and to screen for potential hazards. nih.gov

Table 3: Hypothetical Dataset for a QSAR Study of this compound Derivatives (Note: The compounds and data are purely illustrative to demonstrate the structure of a QSAR dataset.)

| Compound Name | R-group Modification | Molecular Weight ( g/mol ) | LogP | Predicted Activity (pIC50) |

|---|---|---|---|---|

| Methyl (2E)-2-hexenoate | -CH3 | 128.17 | 2.15 | 4.5 |

| Ethyl (2E)-2-hexenoate | -CH2CH3 | 142.20 | 2.68 | 4.9 |

| Propyl (2E)-2-hexenoate | -(CH2)2CH3 | 156.22 | 3.21 | 5.3 |

| This compound | -(CH2)3CH3 | 170.25 | 3.74 | 5.7 |

Future Research Directions and Emerging Trends for Butyl 2e 2 Hexenoate

Development of Sustainable and Green Synthesis Routes

The chemical industry's shift towards sustainability has spurred research into greener methods for synthesizing esters like Butyl (2E)-2-hexenoate. Traditional chemical synthesis often relies on petroleum-derived precursors and can generate significant waste. mdpi.com Modern approaches focus on biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions, offering high selectivity and reduced environmental impact. researchgate.net

Lipases, a class of enzymes, are particularly effective for ester synthesis. mdpi.com The use of immobilized lipases, such as Novozym® 435, in solvent-free mediums represents a significant advancement. mdpi.com This method aligns with the principles of "green chemistry" by minimizing solvent use, allowing for enzyme reusability, and often operating at lower temperatures, which reduces energy consumption. mdpi.com Research has demonstrated high conversion rates (up to 99%) for branched-chain esters using this biocatalytic approach, which could be adapted for this compound production. mdpi.com

Another promising green route involves the biocatalytic production of precursor molecules. For instance, the precursor aldehyde, trans-2-hexenal, can be synthesized from trans-2-hexenol using alcohol oxidases in a continuous-flow microreactor. researchgate.netbeilstein-journals.org This enzymatic oxidation process is advantageous as it uses oxygen as the oxidant and produces only water as a byproduct, avoiding the need for expensive cofactors. beilstein-journals.org Subsequent esterification of the resulting aldehyde or its corresponding acid with butanol, potentially using another biocatalyst, would complete the green synthesis of this compound.

| Parameter | Traditional Chemical Synthesis | Biocatalytic (Green) Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases, Oxidases) researchgate.netmdpi.com |

| Reaction Conditions | High temperature and pressure | Mild conditions (lower temperature, atmospheric pressure) mdpi.com |

| Solvents | Often requires organic solvents | Can be performed in solvent-free mediums mdpi.com |

| Byproducts | Can produce significant waste | Minimal byproducts (e.g., water) beilstein-journals.org |

| Selectivity | May have lower selectivity, leading to side products | High regio- and stereoselectivity researchgate.net |

| Environmental Impact | Higher environmental footprint | Lower environmental impact, biodegradable catalysts researchgate.netmdpi.com |

Exploration of Novel Biological Activities (Non-Clinical)

While primarily known as a flavor and fragrance compound, this compound and structurally similar esters are being investigated for novel biological activities. Esters such as butyl acetate (B1210297) have demonstrated antimicrobial properties against undesirable microorganisms, including bacteria and fungi relevant to the cosmetics industry like Staphylococcus aureus, E. coli, and Candida albicans. nih.govresearchgate.net Studies have shown that products containing more than 5% butyl acetate are hostile to microbial growth. nih.gov This suggests that this compound may possess similar antimicrobial potential, a hypothesis that warrants further investigation. Exploring its efficacy against a broader range of microbes, including plant pathogens, could open up applications in agriculture or food preservation.

In addition to antimicrobial action, volatile organic compounds (VOCs) from fungi have been shown to inhibit quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa. frontiersin.org Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate virulence factor secretion and biofilm formation. frontiersin.org The compound 2,4-di-tert-butylphenol, isolated from an endophytic fungus, has been identified as a quorum-sensing inhibitor. frontiersin.org Given that this compound is a naturally occurring VOC, future research could explore its potential to act as a quorum-sensing inhibitor, which would represent a novel, non-bactericidal approach to controlling bacterial infections and virulence.

Integration with Advanced Analytical Platforms for Comprehensive Metabolomics

This compound is a volatile component of the metabolome of many fruits, contributing to their characteristic aroma and flavor profiles. nih.gov The field of metabolomics, which aims to comprehensively identify and quantify all small molecules in a biological system, has become crucial for understanding fruit quality, ripening, and development. frontiersin.orgnih.gov Advanced analytical platforms are essential for detecting and measuring volatile esters like this compound within complex fruit matrices.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for analyzing VOCs. irsst.qc.ca For enhanced sensitivity and specificity, tandem mass spectrometry (GC-MS/MS) is increasingly employed. mdpi.com These platforms allow for the separation, identification, and quantification of individual compounds, even at very low concentrations. mdpi.com The integration of such technologies in fruit metabolomics allows researchers to create detailed metabolic profiles and identify key compounds, including various esters, that change during different developmental stages or in response to environmental stress. frontiersin.orgmdpi.com Future research will likely involve pseudo-targeted and widely targeted metabolomics strategies, which combine the broad screening of untargeted analysis with the quantitative accuracy of targeted methods, to better understand the role of this compound in fruit biochemistry. nih.govresearchgate.net

| Technique | Principle | Application for this compound |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by identification based on mass-to-charge ratio. irsst.qc.ca | Standard method for identifying and quantifying the compound in air, food, and biological samples. irsst.qc.ca |

| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Adds a second stage of mass analysis for greater specificity and lower detection limits. mdpi.com | Accurate quantification in complex matrices like honey or fruit pulp, distinguishing it from isomeric compounds. mdpi.com |

| Headspace Solid-Phase Microextraction (HS-SPME) | An extraction technique that isolates and concentrates VOCs from the headspace above a sample before GC analysis. mdpi.com | Efficiently extracts the volatile ester from solid or liquid samples for metabolomic profiling. mdpi.com |

Applications in Bio-inspired Material Design and Chemical Ecology

The specific chemical properties of this compound lend themselves to emerging applications in bio-inspired materials and chemical ecology. The growing interest in bio-inspired materials stems from the need for efficient, targeted, and ecologically low-impact devices. mdpi.com

In chemical ecology, volatile esters play a critical role as semiochemicals—chemicals that mediate interactions between organisms. pherobase.com A well-studied analogue, ethyl (2E,4Z)-2,4-decadienoate (the "pear ester"), is a potent kairomone that attracts the codling moth (Cydia pomonella), a major agricultural pest. usda.gov This high specificity in insect attraction showcases the potential of using such compounds in pest management strategies. usda.gov Future research could establish whether this compound acts as a kairomone or pheromone for specific insects, enabling its use in monitoring traps or mating disruption technologies. This aligns with a bio-inspired approach to pest control that moves away from broad-spectrum insecticides. usda.gov

The development of bio-inspired materials for controlled release could harness the volatility of this compound. For example, microencapsulation technologies, which have been successfully used for the pear ester, allow for its slow and sustained release over time. researchgate.netpherobase.com Integrating this compound into such polymer-based microcapsules could create novel products for pest management or for imparting long-lasting aroma in functional materials. This represents a direct application of mimicking natural processes—the slow release of volatiles from a fruit—in an engineered material.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl (2E)-2-hexenoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with esterification of (2E)-2-hexenoic acid and butanol using acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Optimize parameters (temperature, molar ratios, catalyst concentration) using a factorial design to maximize yield. Purify via fractional distillation or column chromatography, and validate purity via NMR (δ 5.96 ppm for the α,β-unsaturated proton) and GC-MS (m/z 157 [M+H]+) .

Q. How can spectroscopic techniques distinguish this compound from its stereoisomers or structural analogs?

- Methodological Answer : Use H NMR to identify the trans-configuration (J = 15.7 Hz for the conjugated double bond protons) and compare with reference data for (Z)-isomers. Infrared spectroscopy (IR) can confirm ester carbonyl absorption (~1740 cm⁻¹). High-resolution mass spectrometry (HR-MS) ensures molecular formula accuracy (C₁₀H₁₈O₂). For analogs like (E)-2-hexenyl (E)-2-hexenoate, chromatographic retention times and fragmentation patterns in GC-MS/MS provide differentiation .

Q. What are the biosynthetic origins of α,β-unsaturated esters like this compound in plant systems?

- Methodological Answer : Investigate lipoxygenase or acyltransferase pathways in model plants (e.g., Achyranthes bidentata). Induce biosynthesis with methyl jasmonate (MeJA) and track volatile production via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Compare gene expression profiles (RNA-seq) to identify enzymes like alcohol acyltransferases involved in ester formation .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stereochemical outcomes of this compound synthesis?

- Methodological Answer : Conduct kinetic and thermodynamic studies in solvents of varying polarity (e.g., hexane vs. DMF). Use low-temperature NMR (-40°C) to trap intermediate enolates and analyze diastereomer ratios. Computational modeling (DFT) can predict transition-state energies and rationalize solvent effects on reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform meta-analysis of literature data, controlling for variables like purity (≥95% by GC), assay type (in vitro vs. in vivo), and cell line specificity. Replicate key studies under standardized conditions, and use multivariate statistics to identify confounding factors (e.g., solvent toxicity in bioassays) .

Q. How can computational chemistry predict the physicochemical properties and reactivity of this compound?

- Methodological Answer : Apply quantum mechanical calculations (e.g., Gaussian) to compute logP (lipophilicity), pKa, and electrophilicity indices. Molecular dynamics simulations model interactions with biological targets (e.g., odorant-binding proteins). Validate predictions with experimental solubility tests and HPLC retention times .

Q. What experimental designs mitigate degradation of this compound during long-term stability studies?

- Methodological Answer : Store samples in amber vials under inert gas (N₂/Ar) at -80°C. Monitor degradation via accelerated stability testing (40°C/75% RH) and identify breakdown products using LC-QTOF-MS. Stabilizers like BHT (0.01% w/v) or reduced light exposure may extend shelf life .

Ethical and Reproducibility Considerations

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or ChemRxiv .

- Conflict Resolution : Disclose all synthetic protocols (e.g., catalyst sources, purification steps) to enable independent replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.